molecular formula C16H20O7 B14146686 3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid CAS No. 4381-24-2

3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid

Cat. No.: B14146686
CAS No.: 4381-24-2
M. Wt: 324.32 g/mol
InChI Key: KENRMDZSAPYXPD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid is an organic compound with the molecular formula C16H20O7. It is characterized by the presence of a methoxyphenyl group attached to a hexane backbone, which is further substituted with three carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-methoxybenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the hexane backbone and carboxylic acid groups. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts and organic solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)hexane-1,2,6-tricarboxylic acid, while reduction of the carboxylic acids can produce the corresponding alcohols .

Scientific Research Applications

3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)hexane-1,2,6-tricarboxylic acid
  • 3-(4-Methylphenyl)hexane-1,2,6-tricarboxylic acid
  • 3-(4-Chlorophenyl)hexane-1,2,6-tricarboxylic acid

Uniqueness

3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring .

Properties

CAS No.

4381-24-2

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)hexane-1,2,6-tricarboxylic acid

InChI

InChI=1S/C16H20O7/c1-23-11-7-5-10(6-8-11)12(3-2-4-14(17)18)13(16(21)22)9-15(19)20/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

KENRMDZSAPYXPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCCC(=O)O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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